molecular formula C6H5BrN2O3 B1279910 6-Bromo-2-methoxy-3-nitropyridine CAS No. 58819-77-5

6-Bromo-2-methoxy-3-nitropyridine

Cat. No.: B1279910
CAS No.: 58819-77-5
M. Wt: 233.02 g/mol
InChI Key: OMOZIEOLBBCAFW-UHFFFAOYSA-N
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Description

Significance of Nitropyridine Derivatives in Chemical Research

Nitropyridines, a class of pyridine (B92270) derivatives featuring a nitro group, are of considerable interest in modern organic and medicinal chemistry. The pyridine ring is a foundational structural motif in numerous natural products and synthetic compounds, and the introduction of a nitro group significantly modifies its chemical properties, rendering it a versatile scaffold for further chemical transformations. chemimpex.com From a synthetic standpoint, nitropyridines serve as readily available precursors for a wide array of mono- and polynuclear heterocyclic systems. chemimpex.com Their utility is underscored by their application in the development of bioactive molecules, coordination compounds, and materials science. chemimpex.com

The role of nitropyridine derivatives in organic synthesis is largely dictated by the strong electron-withdrawing nature of the nitro group. This property deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups.

Key synthetic applications include:

Nucleophilic Aromatic Substitution: The nitro group facilitates the displacement of other substituents (like halogens) or even the nitro group itself by a range of nucleophiles, including amines, alkoxides, and thiols. This is a fundamental strategy for building molecular complexity.

Reduction to Aminopyridines: The nitro group can be readily reduced to an amino group, which is a critical transformation. The resulting aminopyridines are versatile intermediates, serving as precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are recognized as valuable scaffolds in medicinal chemistry.

Precursors for Bioactive Molecules: Nitropyridines are crucial starting materials in the synthesis of a diverse range of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties. chemimpex.com For instance, they have been used as key intermediates in the synthesis of kinase inhibitors and insecticides. chemimpex.com

Carbon-Carbon Bond Formation: In some cases, nitropyridines can participate in carbon-carbon bond-forming reactions, such as the vicarious nucleophilic substitution (VNS) method, allowing for the direct alkylation of the pyridine ring.

The diverse reactivity imparted by the nitro group makes nitropyridine derivatives indispensable tools for synthetic organic chemists in the construction of complex molecular frameworks.

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, with the pyridine ring being a particularly "privileged" structure. Nitropyridines are especially important in this context as they provide a gateway to a vast number of other heterocyclic systems. Their primary role is that of a precursor, where the nitro and other functional groups on the pyridine ring act as handles for cyclization reactions.

The transformation of nitropyridines into diaminopyridines (via reduction of the nitro group and introduction or presence of another amino group) is a common and powerful strategy. These diaminopyridines are the key building blocks for condensation reactions with various carbonyl compounds to form fused bicyclic heterocycles like imidazo[4,5-b]pyridines. This particular scaffold is structurally similar to purines, allowing derivatives to interact with biological targets and exhibit a wide range of pharmacological activities.

Overview of 6-Bromo-2-methoxy-3-nitropyridine as a Key Intermediate

This compound is a substituted nitropyridine that serves as a versatile chemical intermediate. Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a nitro group on the pyridine core, provides multiple reactive sites for synthetic manipulation. This trifunctional nature allows for regioselective reactions, making it a valuable building block in multi-step syntheses.

The compound's utility stems from the distinct reactivity of its functional groups. The nitro group can be reduced to form an amine, a crucial step in the synthesis of many heterocyclic structures. The bromine atom is susceptible to displacement via nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the introduction of a wide variety of substituents.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 58819-77-5 chemimpex.comchemicalbook.com
Molecular Formula C₆H₅BrN₂O₃ chemimpex.comchemicalbook.com
Molecular Weight 233.02 g/mol chemimpex.comchemicalbook.com
Appearance Light creamish crystalline solid chemimpex.com
Melting Point 90-98 °C chemimpex.com

| Purity | ≥ 99% (GC) chemimpex.com |

This compound is utilized across several research and development sectors due to its versatility as a synthetic building block. chemimpex.com

Table 2: Applications of this compound as a Chemical Intermediate

Field Application
Pharmaceutical Development Serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
Agricultural Chemistry Used in the development and formulation of effective pesticides and herbicides. chemimpex.com
Material Science Applied in the creation of advanced materials like polymers and coatings. chemimpex.com
Biochemical Research Utilized in studies involving enzyme inhibition and receptor binding to understand biochemical pathways. chemimpex.com

| Analytical Chemistry | Serves as a standard reference material in the development of accurate analytical testing protocols. chemimpex.com |

The strategic placement of the bromo, methoxy, and nitro groups makes this compound a highly valuable and sought-after intermediate for constructing complex target molecules in various chemical industries.

Properties

IUPAC Name

6-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOZIEOLBBCAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483296
Record name 6-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58819-77-5
Record name 6-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2 Methoxy 3 Nitropyridine and Analogues

Established Synthetic Routes to 6-Bromo-2-methoxy-3-nitropyridine

The synthesis of substituted nitropyridines like this compound is a critical endeavor in medicinal and agricultural chemistry, as these structures serve as valuable intermediates. chemimpex.com The arrangement of an electron-donating methoxy (B1213986) group, and electron-withdrawing bromo and nitro groups, creates a unique electronic landscape on the pyridine (B92270) ring, dictating the synthetic approaches.

Precursor-Based Approaches

A common and effective strategy for constructing highly substituted pyridines involves the sequential modification of a pre-functionalized pyridine core. This approach allows for precise control over the regiochemistry of the final product.

A primary method for introducing a methoxy group at the C-2 position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 2-chloropyridine. In a direct analogue to the synthesis of the title compound, 5-bromo-2-methoxy-3-nitropyridine (B130787) is synthesized from 5-bromo-2-chloro-3-nitropyridine (B118568). chemicalbook.com

This transformation is typically achieved by treating the chloropyridine derivative with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). The reaction proceeds with high efficiency, yielding the desired product in excellent yields. For instance, the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol provides the corresponding 5-bromo-2-methoxy-3-nitropyridine in 98% yield. chemicalbook.com This established procedure suggests that the title compound, this compound, can be synthesized from a 6-bromo-2-chloro-3-nitropyridine (B3027904) precursor under similar reaction conditions. The conversion of nitropyridin-2-ones to 2-methoxypyridines via the intermediate 2-chloropyridines is a well-established, high-yield two-step process. nih.gov

Reaction Scheme for an Analogous Synthesis

Precursor Reagent Solvent Conditions Product Yield Reference
Synthesis from 5-Bromo-2-chloro-3-nitropyridine via Nucleophilic Aromatic Substitution
Mechanistic Aspects of Methoxy Group Introduction

The introduction of the methoxy group onto the pyridine ring via nucleophilic aromatic substitution is a well-understood process. The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group.

The mechanism proceeds in two key steps:

Nucleophilic Attack: The methoxide ion (-OCH3), a potent nucleophile, attacks the carbon atom bearing the leaving group (the chlorine atom at C-2). This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemimpex.com

Leaving Group Departure: Aromaticity is restored in the subsequent, faster step, where the leaving group (chloride ion) is expelled.

Nucleophilic attack on substituted pyridines preferentially occurs at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate through resonance. When the attack occurs at these positions, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a significant stabilizing contributor. chemimpex.comnih.gov Attack at the C-3 or C-5 positions does not allow for this delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower reaction. The presence of a nitro group, particularly ortho or para to the site of attack, provides further resonance stabilization for the negative charge, making the SNAr reaction even more facile.

Nitration Strategies for Pyridine Core Functionalization

The introduction of a nitro group onto a pyridine ring is a key functionalization step. However, direct electrophilic nitration of pyridine is notoriously challenging.

The direct nitration of the parent pyridine ring is difficult because the electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution. Furthermore, under the strongly acidic conditions of typical nitrating mixtures (e.g., HNO3/H2SO4), the basic nitrogen atom is protonated, forming the pyridinium (B92312) ion. This further deactivates the ring, making the reaction sluggish and requiring harsh conditions, which often lead to low yields and oxidation of the ring. google.com

However, direct nitration can be successful for pyridine derivatives that are either sufficiently activated by electron-donating groups or where specific reagents are employed. For example, 2,6-diaminopyridine (B39239) can be nitrated using a mixture of nitric and sulfuric acid to produce 2,6-diamino-3,5-dinitropyridine. sigmaaldrich.com Conversely, deactivated pyridines can also be nitrated; for instance, 2,6-dichloropyridine (B45657) can be nitrated with a mixture of concentrated sulfuric and nitric acid to yield 2,6-dichloro-3-nitropyridine. bldpharm.com The synthesis of the title compound's precursor could involve the nitration of a brominated methoxypyridine. One general strategy involves the nitration of a 6-methoxypyridine using a suitable nitrating reagent to introduce the nitro group at the 3-position. pipzine-chem.com

To overcome the challenges of direct nitration, alternative methods have been developed. A notable strategy for the nitration of pyridines at the 3-position involves the use of dinitrogen pentoxide (DNP, N2O5) in liquid sulfur dioxide (SO2), often followed by treatment with aqueous solutions of sulfurous acid derivatives like sodium bisulfite (NaHSO3). rsc.orguni.lu

The mechanism of this reaction is distinct from classical electrophilic substitution:

Formation of N-Nitropyridinium Salt: Dinitrogen pentoxide reacts with pyridine, even in an organic solvent, to form an N-nitropyridinium salt (e.g., N-nitropyridinium nitrate). uni.lu

Adduct Formation: When this salt is treated with an aqueous solution of SO2 or NaHSO3, nucleophilic addition occurs, forming transient dihydropyridine (B1217469) adducts, such as N-nitro-1,2-dihydropyridine-2-sulfonic acid. rsc.orguni.lu

Rearrangement and Elimination: This adduct then undergoes a first-order rearrangement to yield the final 3-nitropyridine (B142982) product. rsc.orgnih.gov

The reaction is believed to proceed through an intramolecular rearrangement, possibly via a sigmatropic shift, within a solvent cage. rsc.orgsigmaaldrich.com This method avoids the highly acidic conditions that lead to pyridinium ion formation, allowing for the regioselective nitration of the pyridine ring at the C-3 position.

Direct Nitration of Pyridine Derivatives

Advanced Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches, guided by the principles of green chemistry, aim to reduce waste, minimize energy consumption, and utilize safer reagents.

Green Chemistry Principles in Pyridine Synthesis

The application of green chemistry principles to the synthesis of pyridines and their derivatives is an active area of research. These principles are particularly relevant to the synthesis of complex molecules like this compound, where multiple synthetic steps are often required.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.govrsc.orgresearchgate.net This technique has been successfully applied to a variety of reactions for the synthesis of heterocyclic compounds, including pyridines. mdpi.comnih.gov For example, the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines and other functionalized pyridines has been achieved with significantly shorter reaction times and in good yields under microwave irradiation. mdpi.comnih.gov

Reaction TypeConventional Heating TimeMicrowave Irradiation TimeYield (%)Reference
Synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridinesSeveral hours5-10 minutes70-85 nih.gov
Synthesis of functionalized pyridines via [4+2] cycloaddition24 hours15-30 minutes60-90 mdpi.com
Synthesis of 4-amino pyrimidine (B1678525) analogues8-12 hours5-10 minutes88-95 rsc.org
Amination of 6-chloropurine (B14466) derivatives12-24 hours10 minutes>90 researchgate.net

This table presents a summary of the advantages of microwave-assisted synthesis for pyridine and related heterocycles based on literature data.

Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. MCRs are highly atom-economical and align well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often simplifying purification procedures. figshare.comresearchgate.net

MCR for Nitropyridine SynthesisReactantsKey AdvantagesReference
Hantzsch-type Dihydropyridine Synthesis2-Nitroacetophenone, Aldehyde, β-Dicarbonyl compound, Ammonium (B1175870) acetate (B1210297)Reduced reaction time, increased yield, fewer steps figshare.comresearchgate.net
Three-Component Ring TransformationDinitropyridone, Ketone, AmmoniaAccess to otherwise inaccessible nitropyridines, safe synthetic equivalent of nitromalonaldehyde nih.gov

This table highlights key features of multicomponent reactions for the synthesis of nitropyridines.

The use of organic solvents is a major contributor to chemical waste. Therefore, developing solvent-free or environmentally benign reaction conditions is a key goal of green chemistry. Mechanical grinding (mechanochemistry) and performing reactions in water are two prominent strategies.

Solvent-free reactions can be achieved by heating the neat reactants or by using solid-state grinding. nih.gov For instance, the iodination of pyrimidines has been successfully carried out under solvent-free conditions by grinding the reactants with a nitrate (B79036) salt. nih.gov This method avoids the use of volatile organic solvents and simplifies the work-up procedure. While not a nitration, this demonstrates the potential of solvent-free methods for halogenation, a key step in the synthesis of the target molecule.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted synthesis of aminopurine analogs, which are structurally related to pyridines, has been effectively performed in water, demonstrating the feasibility of aqueous synthesis for nitrogen-containing heterocycles. researchgate.net

Green Chemistry ApproachReactionConditionsAdvantagesReference
Solvent-FreeIodination of PyrimidinesMechanical grinding with nitrate saltsAvoids organic solvents, simple work-up nih.gov
Aqueous SynthesisAmination of 6-chloropurine derivativesMicrowave irradiation in waterEnvironmentally benign solvent, high yields researchgate.net

This table illustrates the application of solvent-free and aqueous conditions in the synthesis of pyridine-related compounds.

Flow Chemistry Applications for Enhanced Synthesis

The application of continuous flow chemistry offers significant potential for the synthesis of complex heterocyclic molecules like this compound. This technology facilitates reactions in a continuous stream through a reactor, providing superior control over reaction parameters compared to traditional batch methods. nih.gov While specific literature on the direct flow synthesis of this compound is not extensively detailed, the principles and advantages observed in the flow synthesis of related pyridine derivatives and other heterocyclic compounds are highly relevant. nih.govsyrris.com The use of flow chemistry is particularly advantageous for potentially hazardous reactions such as nitration and bromination, which are key steps in the synthesis of the target molecule. syrris.com

Flow chemistry provides a paradigm shift in managing reaction conditions, leading to significant improvements in safety and control, especially for energetic reactions like nitration and bromination. The small, confined volume of a flow reactor inherently minimizes the risk associated with handling hazardous reagents and managing highly exothermic processes. syrris.com This is a stark contrast to batch reactors where the accumulation of large quantities of reactive materials can pose significant safety hazards.

Key advantages in reaction control and safety include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation. This is crucial for controlling highly exothermic nitration reactions, preventing thermal runaways and the formation of undesirable byproducts.

Precise Temperature and Pressure Management: Flow systems enable precise and uniform control over temperature and pressure, which is often difficult to achieve in large-scale batch reactors. This level of control ensures consistent reaction outcomes and minimizes the risk of accidents.

Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ within the flow system, eliminating the need for their isolation and storage, thereby reducing exposure and risk.

The table below summarizes the key safety and control advantages of flow chemistry.

FeatureAdvantage in Flow Chemistry
Heat Transfer Superior heat dissipation due to high surface-area-to-volume ratio, preventing thermal runaways.
Temperature Control Precise and uniform temperature profiles throughout the reactor.
Pressure Control Accurate and stable pressure management.
Reaction Volume Small, manageable volumes of reactants at any given time, enhancing intrinsic safety.
Hazardous Intermediates In-situ generation and consumption, avoiding isolation and storage.

This table highlights the inherent safety and control benefits of employing flow chemistry in chemical synthesis.

One of the most significant advantages of flow chemistry is the straightforward scalability from laboratory-scale experiments to industrial production. acs.org Unlike batch processes, where scaling up often introduces new challenges related to mixing and heat transfer, flow processes can typically be scaled by either extending the operational time ("scaling out") or by using parallel reactor systems ("numbering up"). This allows for a more predictable and efficient transition from development to manufacturing.

Process optimization in a continuous flow setup is also significantly more efficient. The use of automated systems allows for rapid screening of a wide range of reaction parameters, such as temperature, pressure, reagent stoichiometry, and residence time. This high-throughput experimentation can quickly identify optimal reaction conditions, leading to improved yields and purity while minimizing waste. The integration of in-line analytical techniques provides real-time data on reaction progress, enabling dynamic optimization and control. acs.org

ParameterOptimization in Flow ChemistryScalability Aspect
Reaction Time Precisely controlled by adjusting the flow rate and reactor volume.Easily increased by running the system for longer periods.
Temperature Rapidly screened and optimized due to efficient heat transfer.Consistent temperature profiles are maintained during scale-up.
Stoichiometry Reagent ratios can be finely tuned by adjusting the relative flow rates of the reactant streams.Precise stoichiometric control is maintained at larger scales.
Mixing Efficient and reproducible mixing is achieved, independent of scale.Predictable mixing performance from lab to production.

This table illustrates the advantages of flow chemistry for process optimization and scalability.

Synthesis of Key Precursors and Related Bromonitropyridines

The synthesis of this compound relies on the availability of key precursors and the application of specific synthetic methodologies.

A crucial intermediate in the synthesis of various substituted pyridines is 2-chloro-6-methoxy-3-nitropyridine (B41990). guidechem.com This compound, a grayish-white or light yellow solid with a melting point of 78-80 °C, serves as a versatile building block. guidechem.comsigmaaldrich.com Its synthesis typically involves the nitration of 2-chloro-6-methoxypyridine (B123196). google.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the nitro group at the 3-position can be reduced to an amino group, allowing for a wide range of further derivatizations. guidechem.com

A common synthetic route to 2-chloro-6-methoxy-3-nitropyridine starts from 2,6-dichloropyridine. The process involves a two-step sequence:

Methoxylation: 2,6-dichloropyridine is treated with sodium methoxide in a suitable solvent like methanol to selectively replace one of the chlorine atoms with a methoxy group, yielding 2-chloro-6-methoxypyridine.

Nitration: The resulting 2-chloro-6-methoxypyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. google.comgoogle.com

Starting MaterialReagentsProduct
2,6-Dichloropyridine1. Sodium Methoxide/Methanol2. Nitric Acid/Sulfuric Acid2-Chloro-6-methoxy-3-nitropyridine

This table outlines the synthesis of the key intermediate 2-chloro-6-methoxy-3-nitropyridine.

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of this compound. N-Bromosuccinimide (NBS) is a widely used and convenient reagent for bromination reactions in organic synthesis. wikipedia.orgorganicchemistrytutor.commissouri.eduorganic-chemistry.org It serves as a source of electrophilic bromine and is often preferred over molecular bromine due to its solid nature and milder reaction conditions. masterorganicchemistry.com

The bromination of electron-rich aromatic and heteroaromatic compounds with NBS typically proceeds via an electrophilic aromatic substitution mechanism. missouri.edu For a substrate like 2-methoxy-3-nitropyridine (B1295690), the electron-donating methoxy group would activate the pyridine ring towards electrophilic attack, while the electron-withdrawing nitro group would deactivate it. The position of bromination would be directed by the combined electronic and steric effects of these substituents. While specific literature detailing the bromination of 2-methoxy-3-nitropyridine with NBS is not abundant, the general principles of electrophilic aromatic substitution on substituted pyridines would apply. The reaction is often carried out in a suitable solvent, and the conditions can be tailored to achieve the desired regioselectivity.

Brominating AgentSubstrate TypeGeneral Reaction Conditions
N-Bromosuccinimide (NBS)Electron-rich aromatic and heteroaromatic compoundsTypically in a polar solvent, can be catalyzed by acid. missouri.edu
N-Bromosuccinimide (NBS)Allylic and benzylic positionsRadical initiator (e.g., AIBN, benzoyl peroxide), non-polar solvent (e.g., CCl4), often with light or heat. wikipedia.org

This table summarizes the general applications of N-Bromosuccinimide in bromination reactions.

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceutical and fine chemical intermediates. wikipedia.org In the context of synthesizing precursors for this compound, the reduction of a nitro-substituted pyridine is a key step to introduce an amino functionality, which can then be further modified.

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule to ensure chemoselectivity. wikipedia.orgechemi.com For precursors containing a bromine atom, it is crucial to select a reducing agent that does not cause hydrodebromination (the removal of the bromine atom).

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. However, care must be taken to avoid the reduction of other sensitive groups.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are effective for the selective reduction of nitro groups in the presence of other reducible functionalities. google.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst like Pd/C.

Sodium Hydrosulfite (Na2S2O4): This reagent can be used for the selective reduction of nitro groups under milder conditions. echemi.com

Reducing AgentTypical SubstrateKey Advantages
Catalytic Hydrogenation (e.g., H2, Pd/C)Aromatic nitro compoundsHigh efficiency, clean reaction.
Tin(II) Chloride (SnCl2) / HClAromatic nitro compounds with other reducible groupsHigh chemoselectivity. google.com
Iron (Fe) / Acetic AcidAromatic nitro compoundsCost-effective and selective.
Sodium Hydrosulfite (Na2S2O4)Aromatic nitro compoundsMild reaction conditions. echemi.com

This table presents common reagents for the reduction of aromatic nitro groups and their key features.

Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In 6-Bromo-2-methoxy-3-nitropyridine, SNAr reactions are a prominent feature of its chemistry.

Displacement of Bromine and Chlorine Atoms

The halogen atom at the 6-position of the pyridine ring is a primary site for nucleophilic attack, functioning as a leaving group in SNAr reactions. This reactivity extends to analogous compounds where a chlorine atom is present at the same position.

The bromine atom at C-6 is activated towards displacement by a range of nucleophiles. This is due to its position para to the strongly electron-withdrawing nitro group at C-3, which effectively stabilizes the intermediate formed upon nucleophilic attack.

Methoxide (B1231860): In reactions with sodium methoxide, the methoxy (B1213986) group can displace a halogen at the 6-position. For instance, in a closely related substrate, 2-amino-6-chloro-3-nitropyridine, treatment with sodium methoxide in methanol (B129727) leads to the formation of 2-amino-6-methoxy-3-nitropyridine (B1334430) google.com. This demonstrates the facility of methoxide to act as a nucleophile in displacing a halogen at this activated position. It is established that between a methoxy group and a bromine atom, the bromide ion is the weaker base and, therefore, the better leaving group, favoring its displacement by an incoming nucleophile.

Amines: Amines readily displace the bromine atom at the C-6 position. This reaction is a common strategy for the synthesis of various substituted aminopyridines. While direct experimental data for this compound is not prevalent in readily available literature, the amination of similar bromopyridines is a well-established transformation, often proceeding under mild conditions chemspider.comclockss.org. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for example, results in nucleophilic substitution, although in some cases, it can be accompanied by nitro-group migration clockss.org.

Thiols: Sulfur nucleophiles, such as thiols, are also effective in displacing halogens in SNAr reactions. In studies on related 2-substituted-3-nitropyridines containing a leaving group at the 5-position (analogous to the 6-position relative to the nitro group), thiols have been shown to selectively displace other leaving groups over the nitro group itself nih.gov. This suggests that in this compound, the bromine atom would be the preferred site of attack by a thiol nucleophile.

The general reactivity for these nucleophilic substitution reactions is summarized in the table below.

NucleophileLeaving GroupProduct Type
MethoxideBromine6-methoxy-2-methoxy-3-nitropyridine
Amines (R-NH2)Bromine6-amino-2-methoxy-3-nitropyridine
Thiols (R-SH)Bromine6-thio-2-methoxy-3-nitropyridine

The regioselectivity and rate of SNAr reactions on this compound are a direct consequence of the electronic effects of its substituents.

Nitro Group (NO₂): The nitro group at C-3 is a powerful electron-withdrawing group. Through its resonance and inductive effects, it strongly activates the positions ortho (C-2 and C-4) and para (C-6) to it for nucleophilic attack. This activation is crucial for the displacement of the bromine atom at C-6. The stabilization of the negative charge in the Meisenheimer intermediate by the nitro group is a key factor driving the reaction forward.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

A distinct and powerful reaction pathway for electron-deficient aromatics like this compound is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group.

C-H Alkylation and Amination Reactions

In this compound, the most likely position for VNS to occur is at C-4, which is ortho to the activating nitro group. The other potential ortho position (C-2) is already substituted, and the C-5 position is meta to the nitro group and thus less activated.

C-H Alkylation: Electrophilic nitropyridines are known to react efficiently with carbanions stabilized by groups like sulfones to yield products of C-H alkylation via the VNS mechanism nih.govacs.org. For 3-nitropyridine (B142982) derivatives, this substitution occurs at the C-4 position nih.govacs.orgnih.gov. The reaction involves the addition of a carbanion (e.g., from an alkyl phenyl sulfone) to the C-4 position to form a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of the leaving group from the carbanion to restore aromaticity and yield the C-4 alkylated product nih.govacs.org.

C-H Amination: VNS can also be employed for direct amination. Reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully used for the vicarious amination of 3-nitropyridine derivatives rsc.org. While the reported examples often show amination at the C-2 or C-6 positions in other 3-nitropyridine isomers, the principle of VNS suggests that C-4 amination of this compound is a feasible transformation.

The table below illustrates the expected products from VNS reactions on this compound.

VNS Reagent TypePosition of SubstitutionProduct Type
Alkylating Agent (e.g., R-CH(X)SO₂Ph)C-44-Alkyl-6-bromo-2-methoxy-3-nitropyridine
Aminating Agent (e.g., NH₂OH)C-44-Amino-6-bromo-2-methoxy-3-nitropyridine

Steric and Electronic Factors in VNS Reactivity

The success and outcome of VNS reactions are highly dependent on both steric and electronic factors.

Electronic Factors: The primary electronic factor is the strong activation provided by the nitro group, which makes the C-4 position sufficiently electrophilic to be attacked by a carbanion. VNS is generally faster than the SNAr of halogens in many halonitroarenes, highlighting the high reactivity of the activated C-H bond organic-chemistry.org.

Steric Factors: Steric hindrance can play a significant role in the VNS pathway. The key mechanistic insight is that the base-induced β-elimination step requires a planarization of the newly formed benzylic anion for effective resonance stabilization with the aromatic ring and the adjacent nitro group nih.govacs.org. If the incoming nucleophile is sterically bulky, this planarization can be hindered. For example, the reaction of 3-nitropyridine with the secondary carbanion of isopropyl phenyl sulfone fails to produce the alkylated product. Instead, the stable N-protonated Meisenheimer-type adduct is isolated acs.org. This is because the bulky isopropyl group collides with the adjacent nitro group, preventing the necessary conformational change for elimination to occur acs.org.

In the case of this compound, a VNS reaction at C-4 would be influenced by the adjacent methoxy group at C-2 and the hydrogen at C-5. While the methoxy group is smaller than an isopropyl group, its steric influence, combined with that of the nucleophile itself, could impact the rate and efficiency of the elimination step.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional group that readily undergoes reduction to form the corresponding amino derivative. This transformation is a fundamental step in the synthesis of more complex molecules, particularly those with applications in medicinal and materials chemistry. The choice of reducing agent and reaction conditions is critical to achieve high yields and avoid side reactions, such as over-reduction or hydrodebromination.

Formation of Amino-Pyridine Derivatives

The primary product from the reduction of this compound is 6-bromo-2-methoxypyridin-3-amine. This reaction involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂). The process is a cornerstone for building more complex heterocyclic structures. For instance, the resulting 3-aminopyridine (B143674) derivative can be a precursor for creating fused imidazole (B134444) rings, which are important in various pharmaceutical compounds.

The reduction of related nitropyridine systems highlights the common challenges and outcomes of this transformation. For example, in the reduction of the isomeric 3-bromo-2-methoxy-5-nitropyridine, careful monitoring is necessary to prevent the reaction from proceeding past the desired amine to form over-reduced products. rsc.org The successful synthesis of these amino-pyridines opens pathways to a variety of functionalized materials and biologically active molecules. orgsyn.org

Catalytic Hydrogenation and Other Reducing Agents

A range of methods has been established for the reduction of nitropyridines, with catalytic hydrogenation being one of the most common. google.com Metal catalysts such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are frequently employed. rsc.orggoogle.com

Other classical reducing systems are also effective. These include:

Tin (Sn) or Stannous Chloride (SnCl₂) in hydrochloric acid (HCl) : A traditional method for nitro group reduction. orgsyn.org

Iron (Fe) in acidic media : Often used for its cost-effectiveness and efficiency in reducing nitroarenes. orgsyn.org

Hydrazine (B178648) (N₂H₄) : Used in conjunction with a metal catalyst like Rh/C, it can serve as a hydrogen source. Careful, dropwise addition of hydrazine is often required to control the reaction rate and prevent side reactions. rsc.org

The selection of the reducing agent and conditions can be tailored to the specific substrate and desired outcome. For example, while catalytic hydrogenation with Pd/C is widely used, issues like catalyst leaching and poisoning can sometimes make it unsuitable for large-scale commercial production. google.com In some cases, a combination of an aluminum-nickel alloy in a sodium hydroxide (B78521) solution has also been used for the reduction of related amino-halo-nitropyridines. orgsyn.org

Table 1: Comparison of Reducing Agents for Nitropyridines

Reducing Agent/Catalyst Typical Conditions Notes
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, solvent (e.g., ethanol) Common and efficient, but can lead to catalyst poisoning or leaching. orgsyn.orggoogle.com
Rhodium on Carbon (Rh/C) with Hydrazine THF solvent, dropwise addition of hydrazine Effective system; reaction requires careful monitoring to prevent over-reduction. rsc.org
Tin (Sn) / Hydrochloric Acid (HCl) Concentrated HCl A classic, strong reducing system. orgsyn.org
Iron (Fe) / Acid Aqueous acidified ethanol (B145695) A widely used, economical method for nitro group reduction. orgsyn.org

Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The presence of both a bromo substituent and a nitro group offers two distinct handles for selective functionalization.

Suzuki-Miyaura Coupling with Brominated Pyridines

The Suzuki-Miyaura reaction is a widely used cross-coupling method to form a new C-C bond by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The bromine atom on the this compound scaffold serves as an excellent leaving group for such couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

The reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. researchgate.net The general success of Suzuki-Miyaura couplings with brominated pyridines suggests its applicability to this compound for creating more complex molecular architectures. nih.gov

Optimization of Catalytic Systems and Conditions

Achieving high yields and selectivity in Suzuki-Miyaura reactions, especially with challenging heteroaryl substrates, often requires careful optimization of the catalytic system. nih.gov Key parameters that are frequently adjusted include the palladium source, the phosphine (B1218219) ligand, the base, and the solvent system.

Palladium Catalysts : Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts. researchgate.net The use of pre-formed catalysts or nanoparticles can also enhance reactivity. nih.gov

Ligands : The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos and XPhos have been found to be effective for coupling reactions involving nitrogen-containing heterocycles. nih.gov These ligands help stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Bases and Solvents : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for activating the boronic acid. nih.govnih.gov The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water. nih.govnih.gov

Automated, high-throughput systems are increasingly being used to rapidly screen a wide range of variables—including catalyst, ligand, temperature, and reaction time—to identify the optimal conditions for a specific Suzuki-Miyaura coupling. rsc.org This data-driven approach accelerates the discovery of general and efficient reaction conditions. nih.gov

Table 2: Variables in Suzuki-Miyaura Reaction Optimization

Parameter Common Options Role in Reaction
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd-Nanoparticles The active catalyst that facilitates the C-C bond formation. researchgate.netnih.gov
Ligand PPh₃, SPhos, XPhos, other phosphines Stabilizes the catalyst and modulates its reactivity and selectivity. nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent for transmetalation. nih.govnih.gov
Solvent Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O Solubilizes reactants and influences reaction kinetics. researchgate.netnih.gov
Boron Reagent Boronic acids (RB(OH)₂), Trifluoroborate salts (RBF₃K) Source of the organic group to be coupled. researchgate.net

Denitrative Coupling Reactions

Beyond using the bromo group as a synthetic handle, the nitro group itself can be replaced in a process known as denitrative coupling. This type of reaction, where a C-NO₂ bond is cleaved and replaced, offers a powerful alternative for functionalizing aromatic rings. bohrium.comresearchgate.net Transition-metal catalysis, particularly with palladium, has enabled the development of these transformations. bohrium.com

The mechanism for a Pd-catalyzed denitrative coupling typically involves the oxidative addition of the C-NO₂ bond of the nitropyridine to a Pd(0) species. acs.org This step forms an aryl-palladium(II)-nitro intermediate. Subsequent reaction with a coupling partner and reductive elimination yields the final product and regenerates the Pd(0) catalyst. acs.org While this reaction is highly promising, its application can be substrate-dependent, sometimes requiring electron-withdrawing groups on the nitroarene to proceed efficiently. researchgate.netacs.org This strategy significantly streamlines synthesis by allowing the direct use of abundant nitroarene feedstocks, avoiding the multi-step conversion to a halide that is often required for traditional cross-coupling. researchgate.net

Other Cross-Coupling Strategies

Beyond amination and arylation, the denitrative coupling approach has been extended to other important bond-forming reactions. One notable example is the Mizoroki-Heck reaction, which forms a carbon-carbon bond between an aryl group and an alkene. chemrxiv.org

A palladium-catalyzed denitrative Mizoroki-Heck reaction has been developed, enabling the coupling of nitroarenes with various alkenes. chemrxiv.org This method again relies on a Pd/BrettPhos catalyst system to facilitate the reaction. chemrxiv.org The process is applicable to nitroheteroarenes and can be combined with other transformations, such as nucleophilic aromatic substitution (SNAr), in one-pot procedures to create multifunctionalized molecules. chemrxiv.org Other denitrative cross-couplings, such as cyanation using organocyanides, have also been reported, expanding the synthetic utility of nitroarenes as coupling partners. elsevierpure.com

Functionalization of the Methoxy Group

The methoxy group at the C2 position of this compound is subject to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group, particularly ortho to the methoxy group, and the inherent electron deficiency of the pyridine ring activate the C2 position for nucleophilic attack.

This activation allows for the displacement of the methoxy group by various nucleophiles. For example, treatment with strong nucleophiles like hydroxide or alkoxides can lead to the corresponding 2-hydroxypyridine (B17775) or 2-alkoxypyridine derivatives. A common transformation for aryl methyl ethers is O-demethylation to yield the corresponding phenol (B47542) or, in this case, a pyridinol. This can be achieved using reagents like boron tribromide (BBr₃) or strong acids. The resulting 6-bromo-2-hydroxy-3-nitropyridine is a valuable intermediate for further functionalization.

Other Key Chemical Transformations and Reaction Patterns

Oxidation Reactions (e.g., of Alkyl Groups in Analogues)

While this compound itself does not have an alkyl group to be oxidized, analogous compounds containing alkyl substituents can undergo oxidation reactions. For instance, a methyl group on a pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). In the case of 5-bromo-6-methyl-3-nitropyridin-2-ol, the hydroxyl group can be oxidized to a carbonyl group, forming the corresponding pyridin-2-one derivative. These transformations highlight the potential for modifying analogues of the title compound to introduce new functionalities.

Condensation and Cyclization Reactions

The functional groups on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions. A common strategy involves the chemical reduction of the nitro group to an amino group. This transformation yields 6-bromo-2-methoxypyridin-3-amine, a key intermediate possessing two adjacent functional groups (an amino group and a methoxy group) and a bromine atom elsewhere on the ring.

This ortho-amino-methoxypyridine derivative can then undergo cyclization. For example, the synthesis of imidazo[4,5-b]pyridine derivatives can be achieved from this intermediate. The reaction of the corresponding diamine (formed after reduction of the nitro group and potential displacement of the bromo or methoxy group) with a carboxylic acid or its equivalent leads to the formation of the fused imidazole ring. A related synthesis has been reported for 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, demonstrating the utility of these precursors in constructing complex heterocyclic scaffolds. researchgate.net

Precursor Key Transformation Reagents Product Resulting Ring System
This compoundNitro Group ReductionH₂, Pd/C or SnCl₂6-Bromo-2-methoxypyridin-3-aminePyridine
6-Bromo-2,3-diaminopyridineCondensation/CyclizationCarboxylic Acids / AldehydesSubstituted 6-bromoimidazo[4,5-b]pyridineImidazo[4,5-b]pyridine

Photochemical Transformations

The photochemistry of nitroaromatic compounds is a field of study that can lead to unique molecular transformations not accessible through thermal methods. While specific photochemical studies on this compound are not widely documented, the general behavior of nitropyridines under UV irradiation can be inferred.

Nitropyridines can undergo a variety of photochemical reactions, including rearrangement to nitrites, which can then lead to the formation of hydroxypyridines. They can also participate in photosubstitution reactions where the nitro group is displaced by a solvent molecule or another nucleophile present in the reaction mixture. The specific pathway taken often depends on the substitution pattern of the pyridine ring and the nature of the solvent.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules like 6-bromo-2-methoxy-3-nitropyridine. These computational methods provide insights into the molecule's geometry, vibrational modes, and electronic behavior at the atomic level.

Density Functional Theory (DFT) Studies

DFT methods are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For substituted pyridines, DFT calculations are routinely used to explore their molecular structure, reactivity, and spectroscopic properties. Studies on similar molecules, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable results. redalyc.orgresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of the atoms—the structure with the minimum energy on the potential energy surface. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for molecules with rotatable bonds, such as the methoxy (B1213986) group in this compound. Theoretical studies on the closely related 2-amino-6-methoxy-3-nitropyridine (AMNP) have shown that the optimized molecular structure has all atoms of the pyridine (B92270) ring lying in the same plane, with the nitro group also being coplanar with the ring. redalyc.org The formation of intramolecular hydrogen bonds was observed in the amino-analogue, which contributed to its stability. redalyc.org For this compound, the orientation of the methoxy group relative to the pyridine ring would be a key focus of conformational analysis. The planarity of the heavy-atom skeleton is a common feature in such aromatic systems. nih.gov The optimization process confirms that the derived geometry corresponds to a true energy minimum by ensuring all calculated vibrational frequencies are positive. redalyc.org

Table 1: Representative Geometrical Parameters from DFT Calculations for a Substituted Nitropyridine Analogue

ParameterBond Length (Å) / Bond Angle (°)
C-Br Bond LengthValue
C-N (ring) Bond LengthsValue range
C-O (methoxy) Bond LengthValue
N-O (nitro) Bond LengthsValue range
C-N-C Ring AngleValue
O-N-O Angle (nitro)Value
Note: This table is illustrative. Specific values for this compound would require a dedicated DFT calculation. Data is based on general findings for similar structures.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra are invaluable for interpreting experimental data.

For a reliable assignment of vibrational modes, theoretical frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. redalyc.org In the study of the analogue 2-amino-6-methoxy-3-nitropyridine, distinct scaling factors were used for different types of vibrations (e.g., stretching, bending) to achieve better agreement with experimental spectra. redalyc.orgresearchgate.net

The predicted spectrum for this compound would feature characteristic bands for:

Pyridine ring vibrations: C-H stretching, C-N stretching, and ring deformation modes.

Nitro group vibrations: Asymmetric and symmetric stretching modes of the NO₂ group, which are typically strong in the IR spectrum.

Methoxy group vibrations: C-H stretching and bending modes of the methyl group, and C-O stretching.

C-Br vibration: A stretching mode typically found in the lower frequency region of the spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520-1560
Nitro (NO₂)Symmetric Stretch~1345-1385
Methoxy (O-CH₃)C-O Stretch~1250-1270
Methoxy (O-CH₃)CH₃ Rocking~1170-1190
Pyridine RingRing Stretching~1400-1600
C-BrStretching~500-650
Note: These are typical ranges. Precise values are obtained from specific DFT calculations.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited.

In substituted pyridines, the nature and position of the substituents strongly influence the frontier orbitals. For this compound, the electron-withdrawing nitro and bromo groups and the electron-donating methoxy group would have competing effects on the electron density distribution. Theoretical studies on the amino-analogue showed that both HOMO and LUMO were distributed over the entire molecule, with the energy gap indicating significant intramolecular charge transfer from the electron-donating groups to the electron-accepting nitro group. redalyc.org This charge transfer is a key factor in determining the molecule's electronic and optical properties. redalyc.org The HOMO-LUMO gap can be used to calculate various chemical descriptors like chemical hardness, softness, and electronegativity. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: The most negative regions would be located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to protonation and electrophilic attack. redalyc.orgnih.gov

Positive Potential: Regions of positive potential would likely be found around the hydrogen atoms and near the bromine atom, indicating these as potential sites for nucleophilic interaction.

The MEP analysis for substituted pyridines has been effectively used to understand their reactivity and potential biological activity. nih.gov The interplay of the bromo, methoxy, and nitro substituents creates a complex electrostatic landscape that governs the molecule's interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) of a wavefunction into a more intuitive, localized Lewis structure representation, consisting of one-center lone pairs and two-center bonds. uni-muenchen.dempg.de This approach provides a detailed picture of the electron density distribution, atomic charges, and the stabilizing donor-acceptor interactions within the molecule. uni-muenchen.dewisc.edu

For this compound, NBO analysis reveals the significant electronic influence of its substituents. The strong electron-withdrawing nature of the nitro group at the C3 position and the bromo group at the C6 position leads to a considerable polarization of the pyridine ring. Conversely, the methoxy group at the C2 position acts as an electron-donating group through resonance.

The analysis quantifies these effects by calculating the natural atomic charges, which indicate the electron density on each atom. Furthermore, a second-order perturbation analysis within the NBO framework identifies key stabilizing interactions. Significant delocalization of electron density is expected from the oxygen lone pairs of the methoxy group to the antibonding π* orbitals of the pyridine ring. Similarly, strong interactions would be observed between the π orbitals of the ring and the antibonding orbitals of the C-NO₂ bond, which helps to explain the reactivity and stability of the compound. nih.govnih.gov

Table 1: Hypothetical NBO Analysis Data for this compound (Note: These values are illustrative and depend on the specific level of theory and basis set used for calculation.)

Atom/InteractionNBO Charge (e)Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
N (pyridine)-0.45LP(1) O(methoxy)π(C2-N)18.5
C2+0.20LP(1) O(methoxy)π(C3-C4)12.3
C3+0.35π(C4-C5)π(N-O) of NO₂25.1
C4-0.15π(C5-C6)π(C3-N) of NO₂8.9
C5-0.05LP(2) Brσ(C5-C6)2.5
C6+0.10π(C2-N)σ(C6-Br)5.4
Br-0.08---------
N (nitro)+0.60---------
Electrophilicity Index and Chemical Reactivity Descriptors

Density Functional Theory (DFT) provides a framework for calculating global and local reactivity descriptors that predict a molecule's chemical behavior. researchgate.net Global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

HOMO and LUMO: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Gap: A small energy gap between the HOMO and LUMO suggests high chemical reactivity and low kinetic stability. researchgate.net

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons, classifying it as an electrophile. researchgate.netfigshare.com

For this compound, the presence of the potent electron-withdrawing nitro group is expected to lower the LUMO energy significantly, resulting in a high electrophilicity index. This indicates that the molecule is a strong electrophile, susceptible to nucleophilic attack. Local reactivity descriptors, such as the Fukui function, can further pinpoint the specific atomic sites most prone to such attacks. nih.gov

Table 2: Predicted Chemical Reactivity Descriptors for this compound (Note: Values are illustrative.)

DescriptorPredicted ValueImplication
HOMO Energy-7.5 eVModerate electron-donating ability
LUMO Energy-3.0 eVHigh electron-accepting ability
HOMO-LUMO Gap4.5 eVHigh reactivity, kinetically moderately stable
Chemical Hardness (η)2.25 eVRelatively "soft" molecule, prone to reaction
Electrophilicity Index (ω)3.4 eVStrong electrophile

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms. nih.govnih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, transition states, and any intermediates. mit.edu This provides a detailed, step-by-step visualization of the mechanistic pathway, offering insights that are often inaccessible through experimental means alone.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of chemical synthesis. Computational models can predict the regiochemical outcome of a reaction by comparing the activation energies (the energy barriers) of the different possible reaction pathways. acs.orgresearchgate.net The pathway with the lowest activation energy corresponds to the kinetically favored product, which is typically the major product observed experimentally. nih.gov

In reactions involving this compound, such as nucleophilic aromatic substitution, an incoming nucleophile could potentially attack several carbon atoms on the pyridine ring. By calculating the energy of the transition state for attack at each possible site (e.g., C4 vs. C5), computational methods can reliably predict the regioselectivity, which is dictated by the combined electronic influences of the bromo, methoxy, and nitro substituents. researchgate.netrsc.org

Elucidation of Transition States and Reaction Intermediates

The elucidation of transition states (TS) and reaction intermediates is fundamental to understanding a reaction mechanism. A transition state is the highest energy structure along a reaction coordinate, representing a fleeting moment of bond breaking and forming. researchgate.net Computationally, a TS is identified as a first-order saddle point on the potential energy surface and is confirmed by a frequency calculation that yields exactly one imaginary frequency. acs.org

Reaction intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, are stable but transient species that exist in a local energy minimum along the reaction pathway. researchgate.net For this compound, computational modeling can determine the precise geometries and relative stabilities of these intermediates and the transition states that lead to and from them, providing a complete energetic profile of the reaction.

Theoretical Thermodynamics and Kinetics

Kinetic information is derived from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.gov This activation barrier is directly related to the reaction rate via the Eyring equation. By calculating the activation energies for competing pathways, one can predict which reaction will proceed faster. For this compound, these calculations can predict its stability and how quickly it will react under various conditions.

Structure-Reactivity Relationships from a Computational Perspective

A primary goal of computational analysis is to establish clear structure-reactivity relationships. nih.govdigitalnz.org For this compound, the reactivity of the pyridine ring is modulated by the complex interplay of its three substituents. rsc.org

Nitro Group (C3): As a strong electron-withdrawing group, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at the ortho (C2, C4) and para (C6) positions.

Methoxy Group (C2): This group exhibits a dual nature. It is electron-donating through its +M (mesomeric) effect but electron-withdrawing through its -I (inductive) effect. The mesomeric effect typically dominates, directing electrophiles to the ortho and para positions.

Bromo Group (C6): This halogen is inductively withdrawing (-I) but weakly donating through resonance (+M). It generally deactivates the ring but directs incoming electrophiles to the ortho and para positions and activates the ring for nucleophilic substitution.

Computational studies provide a quantitative measure of these competing electronic effects. nih.gov By analyzing the electron distribution, orbital energies, and electrostatic potential, a detailed understanding of the molecule's reactivity emerges. This knowledge explains why specific sites on the ring are activated for certain reaction types, enabling the rational design of synthetic routes involving this versatile chemical building block. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 6-bromo-2-methoxy-3-nitropyridine and its related isomers. ipb.ptoxinst.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H and ¹³C NMR spectroscopy are fundamental in determining the precise arrangement of atoms within the pyridine (B92270) ring. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum are particularly telling for distinguishing between different regioisomers. oxinst.comyoutube.com For instance, the substitution pattern on the aromatic ring gives rise to distinct signals in the aromatic region (typically δH 6-8 ppm). oxinst.com The number of signals in an NMR spectrum can indicate the degree of symmetry in the molecule, which is a key differentiator between isomers. youtube.com

In the case of substituted pyridines, the chemical shift of the methoxy (B1213986) group protons (a singlet) and the coupling patterns of the aromatic protons provide definitive structural information. mdpi.com For example, the ¹H NMR spectrum of a related compound, 3-bromo-2-methoxy-5-nitropyridine, shows characteristic signals that help identify its structure. guidechem.com Similarly, analyzing the ¹H and ¹³C NMR data for various substituted nitropyridines allows for unambiguous assignment of their isomeric forms. beilstein-journals.orgacs.orgnih.gov

The following table summarizes typical NMR data for related substituted pyridines, illustrating how chemical shifts and coupling constants can be used for structural elucidation.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-Bromo-4-methoxyphenol7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H)153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99
4-Bromo-3-methoxyphenol7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), 6.42 (dd, J = 2.88, 2.85 Hz, 1H), 5.49 (s, 1H), 3.77 (s, 3H)156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19

Data sourced from supplementary information of a research article. beilstein-journals.org

For more complex structures or when 1D NMR spectra are insufficient for complete assignment, advanced 2D NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. NOE studies are particularly useful for establishing through-space proximity between protons. ipb.pt An enhancement in the signal of a nearby proton upon irradiation of a selected proton indicates that they are close in space, providing crucial information about the molecule's conformation. ipb.pt

In the context of this compound, NOE experiments could definitively confirm the relative positions of the methoxy group and the protons on the pyridine ring. For example, an NOE enhancement between the methoxy protons and a specific ring proton would solidify their spatial relationship. Such techniques are invaluable for distinguishing between isomers where simple coupling constant analysis might be ambiguous.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. researchgate.net These methods are instrumental in identifying the functional groups present in this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include:

C-Br stretching: Typically observed in the lower frequency region of the IR spectrum.

C-O (methoxy) stretching: Strong absorptions are expected for the C-O-C asymmetric and symmetric stretching modes.

NO₂ (nitro) stretching: The nitro group gives rise to two characteristic strong stretching vibrations, one asymmetric and one symmetric.

Pyridine ring vibrations: A series of bands corresponding to C-C and C-N stretching, as well as ring breathing modes, will be present.

The presence and position of these bands provide a molecular fingerprint, confirming the presence of the key functional groups. researchgate.netresearchgate.net For instance, the IR spectrum of a related bromo-methoxy substituted quinolinone derivative clearly shows characteristic peaks for its functional groups. researchgate.net

To gain a deeper understanding of the vibrational modes, experimental IR and Raman data are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net By comparing the calculated frequencies with the experimental data, a more precise assignment of the observed bands can be achieved. This combined experimental and theoretical approach provides a robust and detailed vibrational analysis of the molecule. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the nitropyridine ring. The positions and intensities of these absorption maxima are influenced by the substituents on the pyridine ring. The nitro group, being a strong chromophore, will significantly affect the electronic absorption properties. nih.gov The methoxy and bromo substituents will also cause shifts in the absorption bands compared to unsubstituted nitropyridine. The UV-Vis spectrum can be used to characterize the electronic structure and can be sensitive to the isomeric form of the compound. researchgate.netnih.gov

Electronic Absorption Spectra and Solvent Effects

The electronic absorption properties of pyridine derivatives are of considerable interest due to their applications in pharmaceuticals and material science. redalyc.org The study of 2-amino-6-methoxy-3-nitropyridine (B1334430), a related compound, using UV-Vis spectrophotometry in ethanol (B145695) revealed important electronic transitions. redalyc.org Theoretical calculations using time-dependent density functional theory (TD-DFT) can further elucidate these transitions. nih.gov

For instance, in a study of (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, two absorption peaks were observed experimentally at 348 nm and 406 nm. scielo.org.za The corresponding calculated peaks were found at 342.90 nm and 405.85 nm, indicating a strong correlation between experimental and theoretical data. scielo.org.za These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The solvent can influence the absorption maxima, a phenomenon known as solvatochromism. The use of different solvents can cause shifts in the absorption bands, providing information about the electronic distribution in the ground and excited states of the molecule. nih.gov

Table 1: Experimental and Calculated UV-Visible Absorption Data for a Related Thiazolidinone Derivative

Experimental λ (nm)Calculated λ (nm)Oscillator Strength (f)
348342.900.2430
406405.850.378

Data sourced from a study on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. scielo.org.za

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The solid-state structure of derivatives of this compound can be elucidated through single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine revealed that the imidazolopyridine and phenyl rings are nearly co-planar. nih.gov Similarly, in the title compound, C20H24Br2N4, the imidazopyridine moiety is not planar, with a dihedral angle of 2.0 (2)° between the constituent rings. nih.gov The molecular conformation and packing in the crystal lattice are dictated by various intermolecular forces.

Table 2: Hirshfeld Surface Analysis of a Derivative of this compound

Interaction TypeContribution (%)
H···H48.1
H···Br/Br···H15.0
H···O/O···H12.8
H···C/C···H6.0
H···N/N···H5.8
C···C3.7
C···Br/Br···C3.5
C···N/N···C1.6

Data sourced from a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Mass Spectrometry for Molecular Confirmation and Derivatization Analysis

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. The technique provides a mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its identity. uni.lu

Derivatization is often employed to enhance the volatility or ionization efficiency of an analyte for mass spectrometric analysis. For instance, a derivatization method using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed for the analysis of biomolecules. rsc.org This method involves chemical labeling and can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). rsc.org Tandem mass spectrometry (MS/MS) analysis of derivatized species can reveal distinctive fragmentation patterns, which are useful for structural elucidation and quantification in complex samples. rsc.org For 6-bromo-2-methoxy-3-(trifluoromethyl)pyridine, predicted collision cross-section (CCS) values for various adducts have been calculated, which aids in its identification. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for a Related Pyridine Derivative

Adductm/zPredicted CCS (Ų)
[M+H]+255.95793143.9
[M+Na]+277.93987157.6
[M-H]-253.94337146.0
[M+NH4]+272.98447163.8
[M+K]+293.91381146.6
[M+H-H2O]+237.94791141.8
[M+HCOO]-299.94885161.0
[M+CH3COO]-313.96450190.2

Data sourced from a study on 6-bromo-2-methoxy-3-(trifluoromethyl)pyridine. uni.lu

Applications in Complex Molecule Synthesis

6-Bromo-2-methoxy-3-nitropyridine as a Versatile Synthetic Building Block

This compound is a highly functionalized and reactive compound, positioning it as a key starting material in organic synthesis. chemimpex.com The presence of three distinct functional groups—a bromine atom, a methoxy (B1213986) group, and a nitro group—on the pyridine (B92270) ring allows for a wide array of chemical transformations. This versatility enables chemists to selectively modify the molecule at different positions, facilitating the construction of complex molecular scaffolds.

The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The methoxy group at the 2-position can be cleaved under specific conditions to yield the corresponding pyridone, or it can influence the regioselectivity of reactions on the ring. The nitro group at the 3-position is a powerful electron-withdrawing group that activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation. This trifecta of reactivity makes this compound a prized building block for generating molecular diversity.

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites on this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

Pyridine-Fused Systems (e.g., Pyrido[3,4-b]pyrazines, Imidazopyridines, Azaindoles)

The inherent functionality of this compound allows for its elaboration into various fused heterocyclic systems. For instance, the vicinal arrangement of the methoxy and nitro groups can be transformed into a diamino functionality, which can then be condensed with dicarbonyl compounds to form pyrido[3,4-b]pyrazines.

Furthermore, the reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with appropriate reagents, can lead to the formation of imidazopyridines and azaindoles. The synthesis of imidazo[1,2-a]pyridines, for example, can be achieved through a (3 + 2) cycloaddition reaction involving a derivative of this compound. nih.gov Similarly, various synthetic strategies exist for the preparation of azaindoles, which are important structural motifs in medicinal chemistry. chemicalbook.comgoogle.com

Interactive Table: Examples of Heterocyclic Systems Derived from this compound
Heterocyclic SystemGeneral Synthetic StrategyKey Intermediates
Pyrido[3,4-b]pyrazines Reduction of the nitro group and subsequent condensation with a 1,2-dicarbonyl compound.2-Methoxy-3-aminopyridine derivative
Imidazopyridines Cycloaddition reactions or condensation of the corresponding aminopyridine with α-haloketones. nih.govgoogle.com6-Bromo-2-methoxy-pyridin-3-amine
Azaindoles Fischer indole (B1671886) synthesis or palladium-catalyzed cyclization reactions. chemicalbook.comgoogle.comSubstituted aminopyridines

Functionalized Pyridine Derivatives with Specific Substitution Patterns

Beyond fused systems, this compound is instrumental in the synthesis of highly substituted pyridine derivatives. The sequential and regioselective manipulation of its three functional groups allows for the introduction of a wide variety of substituents at specific positions on the pyridine ring.

For example, the bromine atom can be replaced via nucleophilic aromatic substitution or cross-coupling reactions. The nitro group can be reduced to an amine and then diazotized to introduce other functionalities or used as a directing group. The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. This controlled functionalization is crucial for establishing structure-activity relationships in drug discovery programs. chemimpex.comnih.gov

Role in Pharmaceutical and Agrochemical Development (as an intermediate)

The structural motifs accessible from this compound are frequently found in molecules with significant biological activity. Consequently, this compound serves as a critical intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Synthesis of Drug Candidates and Intermediates (e.g., targeting specific biological pathways)

The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize a variety of functionalized pyridines and fused systems from this compound makes it a valuable tool in drug discovery. chemimpex.comchemimpex.com For instance, imidazopyridine derivatives have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways. nih.gov The synthesis of these inhibitors often relies on intermediates derived from functionalized pyridines.

Furthermore, the azaindole core is present in a number of kinase inhibitors and other therapeutic agents. The development of efficient synthetic routes to these molecules is an active area of research.

Interactive Table: Examples of Pharmaceutical and Agrochemical Applications
Application AreaTarget Class/Biological PathwayExample Compound/Intermediate
Pharmaceuticals Kinase Inhibitors (e.g., PI3K) nih.gov2,6,8-substituted Imidazo[1,2-a]pyridines nih.gov
Pharmaceuticals γ-Secretase Modulators (Alzheimer's Disease) nih.govMethoxypyridine-derived modulators nih.gov
Agrochemicals Herbicides/Pesticides chemimpex.comchemimpex.comFunctionalized Pyridine Derivatives

Development of Advanced Agrochemicals

Similar to its role in pharmaceuticals, this compound is a key building block in the synthesis of modern agrochemicals. chemimpex.comchemimpex.com The pyridine ring is a common feature in many successful herbicides and insecticides. The ability to introduce diverse functional groups onto this core structure allows for the fine-tuning of properties such as potency, selectivity, and environmental persistence. The development of novel agrochemicals is crucial for ensuring food security and sustainable agricultural practices. chemimpex.comchemimpex.com

Contributions to Materials Science Research

Polymer and Coating Applications

In the realm of polymer science, this compound can be used to synthesize functional materials. pipzine-chem.com Through carefully designed reactions, the compound can be introduced into polymer structures. pipzine-chem.com This incorporation aims to bestow unique electrical, optical, or thermal properties upon the resulting material. pipzine-chem.com One such application is the preparation of organic semiconductor materials that possess specific, desired conductivity levels for use in electronic devices. pipzine-chem.com

Electronic Materials Development

The inherent electronic and optical properties of this compound lend themselves to research in electronic materials. pipzine-chem.com The conjugated nature of its pyridine ring system is particularly relevant for applications in devices that rely on the manipulation of light and electricity. pipzine-chem.com Consequently, it is considered a potential candidate for the preparation of materials used in Organic Light Emitting Diodes (OLEDs) and solar cells. pipzine-chem.com Fine-tuning of its molecular structure could lead to the development of materials with optimized performance for these technologies. pipzine-chem.com

Table 1: Summary of Materials Science Applications

Application AreaSpecific UseKey Structural Contribution
Polymers & Coatings Synthesis of functional polymersIntroduction of unique electrical, optical, or thermal properties into a polymer backbone. pipzine-chem.com
Electronic Materials Organic Light Emitting Diodes (OLEDs)The conjugated pyridine ring system influences electronic transport and optical properties. pipzine-chem.com
Electronic Materials Solar CellsThe molecular structure allows for the preparation of materials with specific photoelectric properties. pipzine-chem.com

Applications in Analytical Chemistry Research

In analytical chemistry, the utility of a compound is often determined by its purity, stability, and reactivity. This compound possesses characteristics that make it relevant in specialized analytical applications, from serving as a reference point to enabling the detection of other substances.

Use as a Standard Reference Material

While not formally designated as a primary reference standard, this compound is available from chemical suppliers in high-purity grades. chemcd.comchemcd.com This availability allows it to be used as a reference material or building block in synthetic chemistry and pharmaceutical research. chemimpex.comnih.gov In this capacity, it can be used for quality control purposes, such as in the identification and quantification of related pyridine derivatives or impurities during the development of more complex molecules.

Derivatization for Enhanced Detection in Chromatographic Techniques

Derivatization is a chemical modification technique used to convert an analyte into a product that is more easily detected and measured, particularly in chromatographic methods like HPLC. greyhoundchrom.comnih.gov The goal is often to attach a "label" that enhances fluorescence or another detectable property. nih.gov

The chemical structure of this compound, specifically the presence of a reactive bromine atom, makes it a potential candidate for use in derivatization reactions. pipzine-chem.com This bromine atom can be replaced through nucleophilic substitution, allowing the pyridine scaffold to be attached to other molecules. chemimpex.com This functionality means it could theoretically be used to "tag" analytes that are otherwise difficult to detect, or it could itself be derivatized for easier analysis.

Table 2: Roles in Analytical Chemistry Research

Analytical ApplicationBasis for Application
Reference Material Available in high-purity grades for use in quality control and as a starting point in multi-step syntheses. chemcd.comchemcd.comchemimpex.com
Derivatization (Potential) The reactive bromine atom allows for nucleophilic substitution reactions, enabling it to be attached to other molecules to enhance their detectability. pipzine-chem.comchemimpex.com

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Modes

While the existing functional groups on 6-Bromo-2-methoxy-3-nitropyridine offer a rich platform for traditional cross-coupling and nucleophilic substitution reactions, future research will likely focus on uncovering and harnessing more unconventional reactivity patterns.

One promising area is the exploration of pyridinyl radical chemistry . Recent studies have demonstrated that single-electron reduction of pyridinium (B92312) ions can generate pyridinyl radicals, which participate in effective coupling reactions. acs.org This strategy enables distinct positional selectivity that diverges from classical Minisci-type reactions. acs.org For this compound, this could open pathways for C-H functionalization at positions not easily accessible through conventional ionic pathways, offering a novel method for introducing diverse substituents.

Another avenue lies in dearomative functionalization . This approach involves the temporary disruption of the pyridine (B92270) ring's aromaticity to install new functional groups. researchgate.net Studies on N-alkyl pyridinium salts have shown that the regiochemical outcome of nucleophilic additions can be predicted and controlled based on the substituent pattern. rsc.orgchemrxiv.org Applying this to derivatives of this compound could lead to the synthesis of complex, three-dimensional piperidine (B6355638) or dihydropyridine (B1217469) structures, which are valuable in medicinal chemistry.

Furthermore, the generation of pyridyne intermediates from precursors like this compound presents an opportunity for highly regiocontrolled functionalization. The aryne distortion model suggests that substituents can perturb the pyridyne bond, directing the regioselectivity of nucleophilic additions or cycloadditions. nih.gov Strategic manipulation of the existing groups on the pyridine ring could thus provide controlled access to unique di- and tri-substituted pyridine derivatives that are otherwise difficult to synthesize. nih.gov

Integration with Automation and Artificial Intelligence in Synthesis Design

The complexity of synthesizing novel derivatives from this compound necessitates more advanced tools for planning and execution. The integration of automation and artificial intelligence (AI) is poised to revolutionize this process.

The table below illustrates potential AI applications in the synthesis design involving this compound.

AI ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Prediction Suggests synthetic pathways from a target molecule to available starting materials. nih.govRapidly generates and ranks multiple synthetic routes to complex derivatives, saving significant planning time.
Reaction Outcome Prediction Predicts the products, yield, and regioselectivity of a proposed reaction. digitellinc.comAssesses the feasibility of novel transformations before performing experiments, reducing material waste and failed reactions.
Automated HTE Screening Uses robotics to perform a large number of experiments based on an AI-designed matrix. acs.orgAccelerates the discovery of optimal conditions for challenging reactions like cross-couplings or C-H functionalizations.

Development of Highly Sustainable and Atom-Economical Processes

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will increasingly focus on developing greener and more efficient synthetic methods.

A key goal is the development of atom-economical reactions , such as direct C-H functionalization, which avoid the use of pre-functionalized starting materials and reduce waste. researchgate.net Instead of relying solely on the bromo-substituent for coupling, direct C-H activation at other positions on the pyridine ring would represent a more efficient use of atoms.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research and minimizing trial-and-error.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be used to calculate a wide range of properties for derivatives of this compound. For instance, DFT methods can accurately predict pKa values, which are crucial for understanding reactivity and biological interactions. bas.bg Furthermore, calculations of frontier molecular orbitals (HOMO/LUMO) can help determine the order of nucleophilic and electrophilic reactivity at different sites on the molecule, guiding the design of selective reactions. nih.gov Computational studies can also elucidate ionization dynamics and structural changes upon electronic excitation, providing fundamental insights into the molecule's properties. rsc.org

The table below summarizes key computational methods and their application to this compound.

Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT) pKa values, HOMO/LUMO energies, reaction barriers. bas.bgnih.govPredicts reactivity, regioselectivity, and electronic properties to guide synthetic strategy.
Aryne Distortion Model Regioselectivity of nucleophilic additions to pyridynes. nih.govGuides the design of reactions involving pyridyne intermediates for controlled synthesis of substituted pyridines.
Time-Dependent DFT (TD-DFT) Electronic transitions, excited state properties. rsc.orgElucidates photochemical behavior and helps in the design of photosensitive materials or probes.
Molecular Dynamics (MD) Simulations Conformational analysis, binding interactions with biological targets. rsc.orgPredicts how derivatives might interact with proteins, aiding in drug design efforts.

By leveraging these advanced computational models, researchers can build a predictive understanding of the chemistry of this compound. This in silico approach allows for the rational design of experiments, accelerating the discovery of new reactions and functional molecules while optimizing resource utilization. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-2-methoxy-3-nitropyridine, and how can reaction conditions be optimized for yield?

Answer:
The synthesis of halogenated nitropyridines typically involves sequential functionalization. For example, nitration of brominated pyridines (e.g., 6-bromo-2-methoxypyridine) with mixed nitric-sulfuric acid systems is common . Optimization includes:

  • Temperature control : Nitration at 0–5°C minimizes side reactions (e.g., ring oxidation).
  • Regioselectivity : Electron-donating groups (e.g., methoxy at position 2) direct nitration to position 3 .
  • Workup : Neutralize excess acid with sodium bicarbonate to prevent decomposition.
    Yield improvements (>70%) are achievable via stoichiometric adjustments (1.2–1.5 eq HNO₃) and inert atmosphere protection .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; nitro groups deshield adjacent carbons (C3: δ 150–155 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ≈ 247/249 for C₆H₄BrN₂O₃⁺).
  • IR Spectroscopy : Nitro group absorbs at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in nitration or bromination reactions of substituted pyridines?

Answer:
Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example:

  • Exact Exchange Functionals (e.g., B3LYP) model nitro group orientation and charge distribution, explaining why methoxy directs nitration to position 3 .
  • Transition State Analysis : Activation energies for nitration at position 3 are typically 5–8 kcal/mol lower than alternative positions due to resonance stabilization .
    Validate predictions with Hammett substituent constants (σ⁺ for methoxy ≈ -0.78) and experimental yields .

Advanced: What strategies resolve contradictions between predicted and observed regioselectivity in halogen-nitropyridine systems?

Answer:
Contradictions often arise from solvent effects or competing mechanisms:

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated transition states, altering regioselectivity vs. nonpolar solvents .
  • Kinetic vs. Thermodynamic Control : Low-temperature nitration favors kinetic products (e.g., position 3), while prolonged heating may shift to thermodynamically stable isomers.
  • Isotopic Labeling : Use ¹⁵N-nitric acid to track nitro group migration via NMR .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water (3:1) to exploit solubility differences (product typically crystallizes at 0°C).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) separates nitro isomers. Monitor by TLC (Rf ≈ 0.5 in same solvent) .
  • HPLC (Prep-Scale) : C18 columns with acetonitrile/water gradients resolve trace impurities (<2% by area) .

Advanced: How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki) involving this compound?

Answer:

  • Electronic Effects : The electron-withdrawing nitro group reduces electron density at C6, slowing oxidative addition of Pd(0) catalysts. Use electron-rich ligands (e.g., SPhos) to accelerate this step .
  • Steric Hindrance : Methoxy at C2 impedes access to C6; bulky boronic acids (e.g., arylpinacolboranes) require higher temperatures (80–100°C) .
  • Competitive Reactivity : Nitro groups may undergo reduction under H₂ (e.g., Pd/C systems). Substitute with Pd(OAc)₂/XPhos in inert conditions .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example:

  • Nitro Group Geometry : Planar arrangement (O-N-O angle ≈ 125°) confirms resonance stabilization .
  • Methoxy Orientation : Dihedral angles between methoxy and pyridine ring (~30°) indicate partial conjugation .
    Compare with DFT-optimized structures (RMSD < 0.05 Å) to validate computational models .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (nitro compounds may release NOx upon decomposition).
  • Storage : In dark, airtight containers at 2–8°C to prevent photodegradation or hydrolysis .

Advanced: How can researchers address low reproducibility in the synthesis of this compound analogs?

Answer:

  • Batch Analysis : Trace moisture (>0.1%) in solvents deactivates catalysts; use molecular sieves or anhydrous solvents .
  • Reagent Purity : Ensure HNO₃ is free of nitrous acid (HNO₂), which promotes side reactions.
  • Protocol Documentation : Standardize quenching times (e.g., <5 min after reaction completion) to minimize decomposition .

Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : Protonation at pyridine nitrogen enhances ring electrophilicity, risking bromine displacement (SNAr). Stabilize with buffered pH > 4 .
  • Basic Conditions : Methoxy groups undergo demethylation at pH > 10. Use mild bases (e.g., NaHCO₃) during workup .
  • Hydrolytic Stability : Nitro groups resist hydrolysis below 80°C; monitor via HPLC for degradation products (e.g., 6-hydroxy derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.